N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a sulfonamide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran moiety can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the hydroxypropyl benzofuran with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide or the benzofuran ring, leading to different reduced products.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to benzofuran-2,3-dione, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its benzofuran moiety is known for various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The sulfonamide group is a common feature in many drugs, suggesting possible applications in treating bacterial infections or inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to enzyme inhibition and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the sulfonamide and hydroxypropyl groups.
N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide: Similar sulfonamide and acetamide groups but with a different substituent on the sulfonamide nitrogen.
2-(Benzofuran-2-yl)ethanamine: Contains the benzofuran moiety but differs in the functional groups attached.
Uniqueness
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to its combination of a benzofuran ring, a hydroxypropyl group, and a sulfonamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-15-6-8-16(9-7-15)27(24,25)20-11-10-17(23)19-12-14-4-2-3-5-18(14)26-19/h2-9,12,17,20,23H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLCDNBBXOXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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